N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClFN2O4S and its molecular weight is 484.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
- Salt and Inclusion Compounds : The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing that these compounds form gels or crystalline solids upon treatment with different mineral acids. Their interactions with acids and host–guest complexes significantly influence their fluorescence properties, highlighting their potential in material science and sensing applications (Karmakar et al., 2007).
Biological Potentials
- Antimicrobial and Anticancer Activities : Novel quinazolinyl acetamides have been synthesized and shown to possess analgesic, anti-inflammatory, and anticancer activities. These compounds exhibit significant biological activities, underscoring their potential for therapeutic applications (Alagarsamy et al., 2015).
- Cytotoxic Activity : Some sulfonamide derivatives have demonstrated potent cytotoxic activity against breast and colon cancer cell lines, suggesting their potential as anticancer agents (Ghorab et al., 2015).
- Antimicrobial and Anticancer Properties : A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized, showing significant antimicrobial and anticancer activities, alongside molecular docking studies indicating their potential mechanisms of action (Mehta et al., 2019).
Synthesis and Characterization
- Novel Synthesis Approaches : Research has been conducted on synthesizing and characterizing novel quinoline-based derivatives with broad-spectrum antimicrobial potency. These studies involve the development of new synthetic methodologies and evaluation of the antimicrobial activities of the synthesized compounds, contributing to the development of new antibacterial agents (Desai et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system and is involved in various neurological disorders.
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of mGlu4 . This means it enhances the receptor’s response to its natural ligand, glutamate, leading to an increase in the receptor’s activity .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-6-9-17(10-7-15)33(31,32)22-13-28(21-5-3-2-4-18(21)24(22)30)14-23(29)27-16-8-11-20(26)19(25)12-16/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQUWXXGXPGGEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.